![molecular formula C21H31N3O5 B14412689 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline CAS No. 84793-55-5](/img/structure/B14412689.png)
1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a phenyl group, all attached to a proline backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline typically involves multiple steps, starting with the preparation of the proline derivative. The amino and carboxyl groups are introduced through a series of nucleophilic substitution and acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for free radical substitution.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This binding can inhibit or activate biological pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
L-Proline: A simpler analog without the additional amino and carboxyl groups.
Phenylalanine: Contains a phenyl group but lacks the proline backbone.
Glutamic Acid: Similar in having both amino and carboxyl groups but differs in structure.
Uniqueness: 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline is unique due to its combination of functional groups and the proline backbone, which imparts specific chemical and biological properties not found in simpler analogs .
Propiedades
Número CAS |
84793-55-5 |
|---|---|
Fórmula molecular |
C21H31N3O5 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
(2S)-1-[4-aminobutyl-(2-carboxy-4-phenylbutyl)carbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H31N3O5/c22-12-4-5-13-23(21(29)24-14-6-9-18(24)20(27)28)15-17(19(25)26)11-10-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-15,22H2,(H,25,26)(H,27,28)/t17?,18-/m0/s1 |
Clave InChI |
APLGJPZBNUDSCB-ZVAWYAOSSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)N(CCCCN)CC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)N(CCCCN)CC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



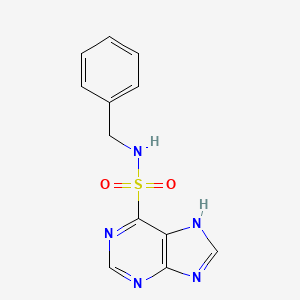
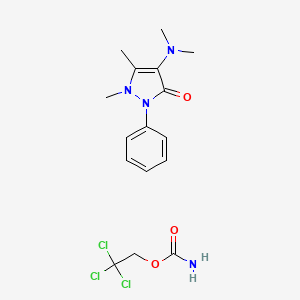
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
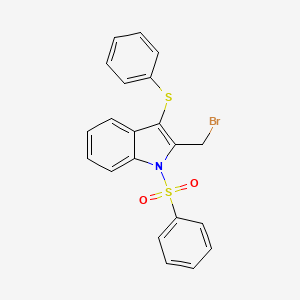
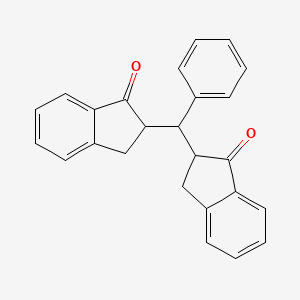
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
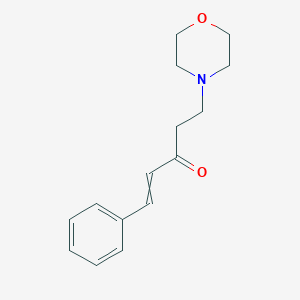
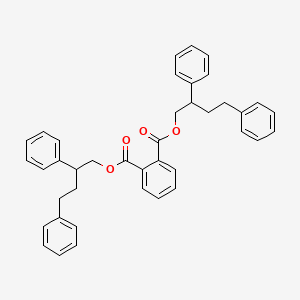
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
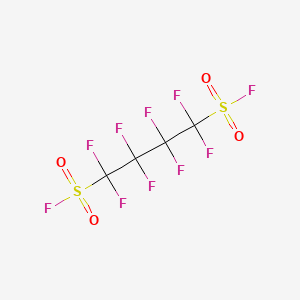
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
